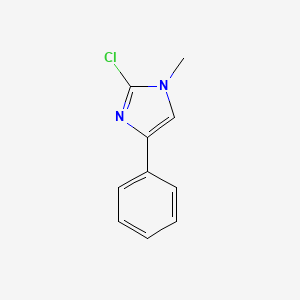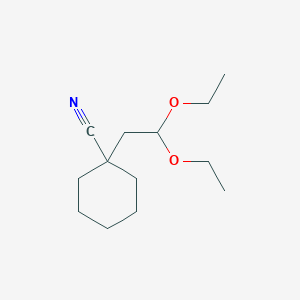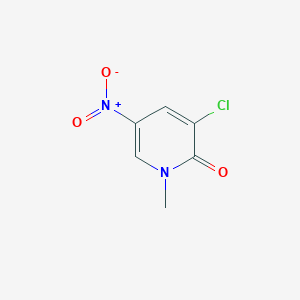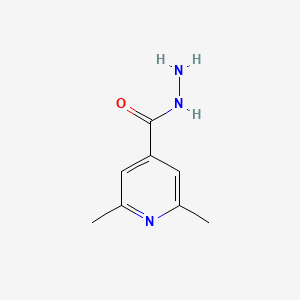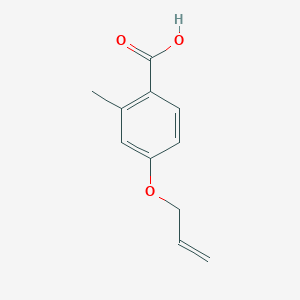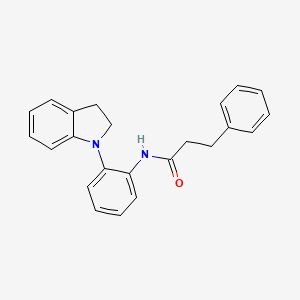
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The indole nucleus is known for its diverse biological activities, making this compound of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide typically involves the formation of the indole ring followed by the attachment of the phenylpropanamide group. One common method includes the reduction of polyfunctional 2-oxindoles using boron hydrides . Another approach involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of functional groups in the indole ring using boron hydrides.
Substitution: Electrophilic substitution reactions on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives with various functional groups.
Substitution: Substituted indole derivatives with halogens, nitro groups, etc.
Scientific Research Applications
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Oxindole derivatives: Formed through the oxidation of indole, these compounds also have significant biological activities.
Uniqueness
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other indole derivatives. Its combination of the indole nucleus with a phenylpropanamide group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
71971-52-3 |
|---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N2O/c26-23(15-14-18-8-2-1-3-9-18)24-20-11-5-7-13-22(20)25-17-16-19-10-4-6-12-21(19)25/h1-13H,14-17H2,(H,24,26) |
InChI Key |
DJYRLKNZFWQHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


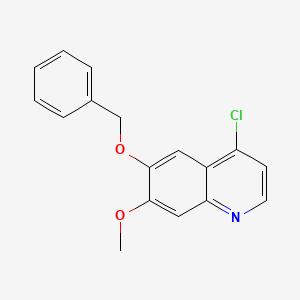
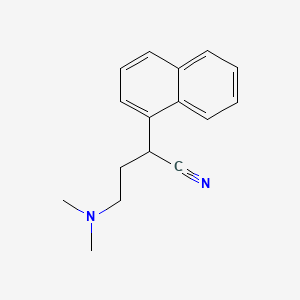

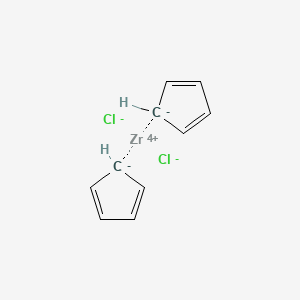
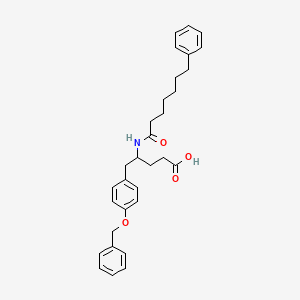
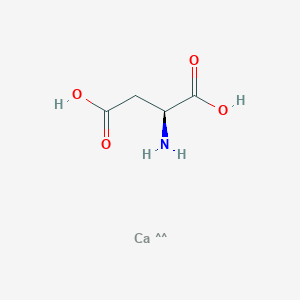
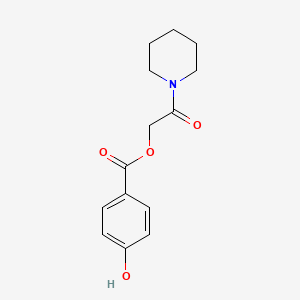
![7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B8707865.png)
